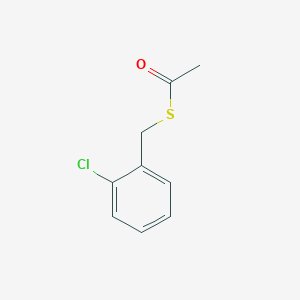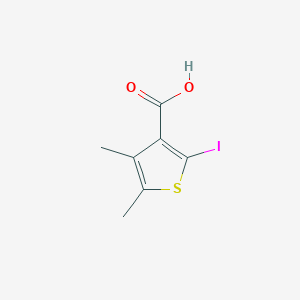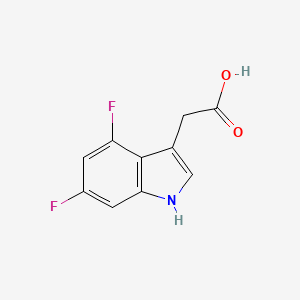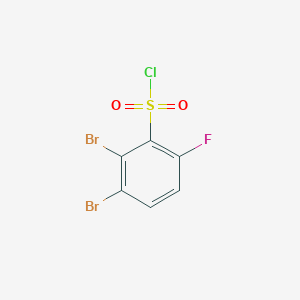![molecular formula C9H10OS B1459883 2-[(Thiophen-3-yl)methylidene]butanal CAS No. 1563682-62-1](/img/structure/B1459883.png)
2-[(Thiophen-3-yl)methylidene]butanal
Descripción general
Descripción
“2-[(Thiophen-3-yl)methylidene]butanal” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for many scientists. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
One notable application involves the photochemical synthesis of octahydro- and hexahydro-benzo[b]thiophenes via consecutive radical ring closure, demonstrating the utility of thiophene derivatives in constructing complex organic structures (R. Kiesewetter & P. Margaretha, 1987). Another study focused on thiazoles and their fused derivatives with antimicrobial activities, highlighting the reactivity of thiophene derivatives towards various reagents to produce biologically active compounds (Wagnat W. Wardkhan et al., 2008).
Material Science and Photovoltaic Applications
Thiophene derivatives have been found to play a significant role in material science, particularly in the synthesis of polymeric and small molecule organic semiconductors for solar cell applications. One study illustrates the molecular engineering of organic sensitizers for solar cells, where thiophene units contribute to high incident photon to current conversion efficiency (Sanghoon Kim et al., 2006).
Pharmacology and Biological Activity
In pharmacology, excluding the direct use and side effects of drugs, thiophene derivatives are key intermediates in the synthesis of compounds with potential biological activities. A study on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone exemplifies this application, showcasing the antimicrobial potential of thiophene-containing compounds (N. Patel & Minesh D. Patel, 2017).
Environmental and Analytical Chemistry
Thiophene derivatives also find applications in environmental and analytical chemistry. For example, the mechanistic studies on thiophene species cracking over USY zeolite provide insights into the desulfurization processes, which are crucial for removing sulfur-containing compounds from fuels (H. Shan et al., 2002).
Propiedades
IUPAC Name |
(2E)-2-(thiophen-3-ylmethylidene)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-7H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNUAAGVHVOT-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CSC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CSC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-3-yl)methylidene]butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



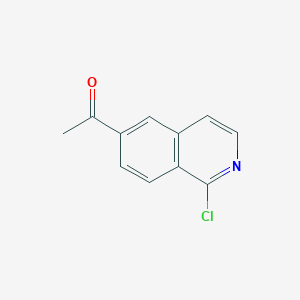
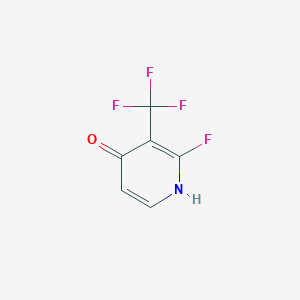
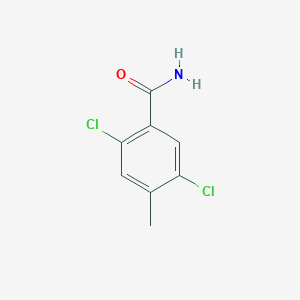
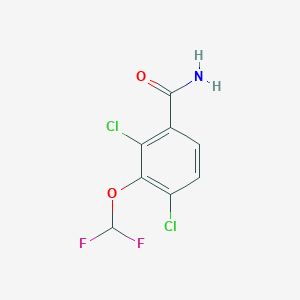
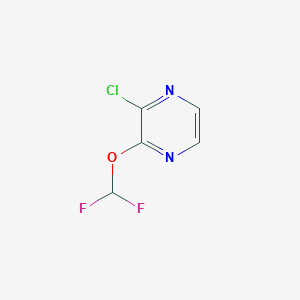
![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
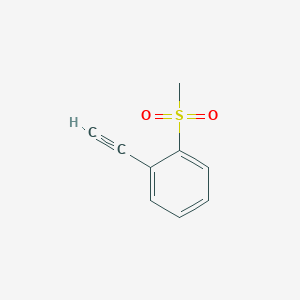
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
